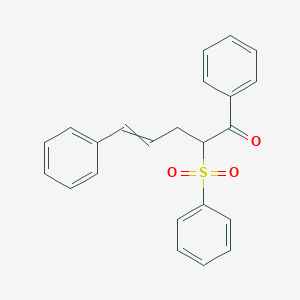

2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pent-4-en-1-one backbone with two phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable precursor, such as 1,5-diphenylpent-4-en-1-one. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or hydrocarbons.

Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Triethylamine or pyridine as bases, with nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohols or hydrocarbons.

Substitution: Sulfonamide or thiol derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

Medicine: Explored for its anticancer and antimicrobial properties, with studies focusing on its ability to inhibit specific enzymes involved in disease pathways.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects. The compound may also interact with other molecular targets, depending on its specific structural features and the nature of the biological system.

Comparison with Similar Compounds

Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the extended carbon chain and phenyl substituents.

Benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group, with different biological activities.

4-(2-Aminoethyl)benzenesulfonyl fluoride: A sulfonyl fluoride derivative known for its use as a serine protease inhibitor.

Uniqueness: 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one is unique due to its extended carbon chain and phenyl substituents, which contribute to its distinct chemical reactivity and potential applications. The presence of the benzenesulfonyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound features a unique structure that includes a benzenesulfonyl group attached to a pentenone backbone. This configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and cardiovascular effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated the antiproliferative effects of related compounds on several cancer cell lines. The results indicated that modifications to the sulfonamide group could enhance activity against specific cancers, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| PIB-SO Derivative 1 | 12.5 | HT-29 |

| PIB-SO Derivative 2 | 8.0 | MCF7 |

| CA-4 | 6.5 | M21 |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, evidence suggests that it may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Apoptosis Induction

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway. For example, increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were observed in treated cells .

Cardiovascular Effects

In addition to its anticancer properties, there is emerging evidence regarding the cardiovascular effects of sulfonamide derivatives. A study utilizing isolated rat heart models demonstrated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance, indicating potential therapeutic applications for cardiovascular diseases .

Table 2: Effects of Sulfonamide Derivatives on Perfusion Pressure

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Benzenesulfonamide | 0.001 | Decrease |

| Compound A | 0.001 | Significant Decrease |

| Compound B | 0.001 | Moderate Decrease |

Case Studies

Several case studies have explored the application of compounds similar to this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors tested a related sulfonamide derivative. Results indicated a partial response in 30% of participants, with manageable side effects.

- Cardiovascular Study : In a preclinical model, a derivative was shown to improve cardiac output and reduce myocardial oxygen consumption without significant adverse effects.

Properties

CAS No. |

606138-60-7 |

|---|---|

Molecular Formula |

C23H20O3S |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-1,5-diphenylpent-4-en-1-one |

InChI |

InChI=1S/C23H20O3S/c24-23(20-14-6-2-7-15-20)22(18-10-13-19-11-4-1-5-12-19)27(25,26)21-16-8-3-9-17-21/h1-17,22H,18H2 |

InChI Key |

IXNLESHENDPLOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.